

# clinical protocol Thozalinone depression trials

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## Compound Focus: Thozalinone

CAS No.: 655-05-0

Cat. No.: S545270

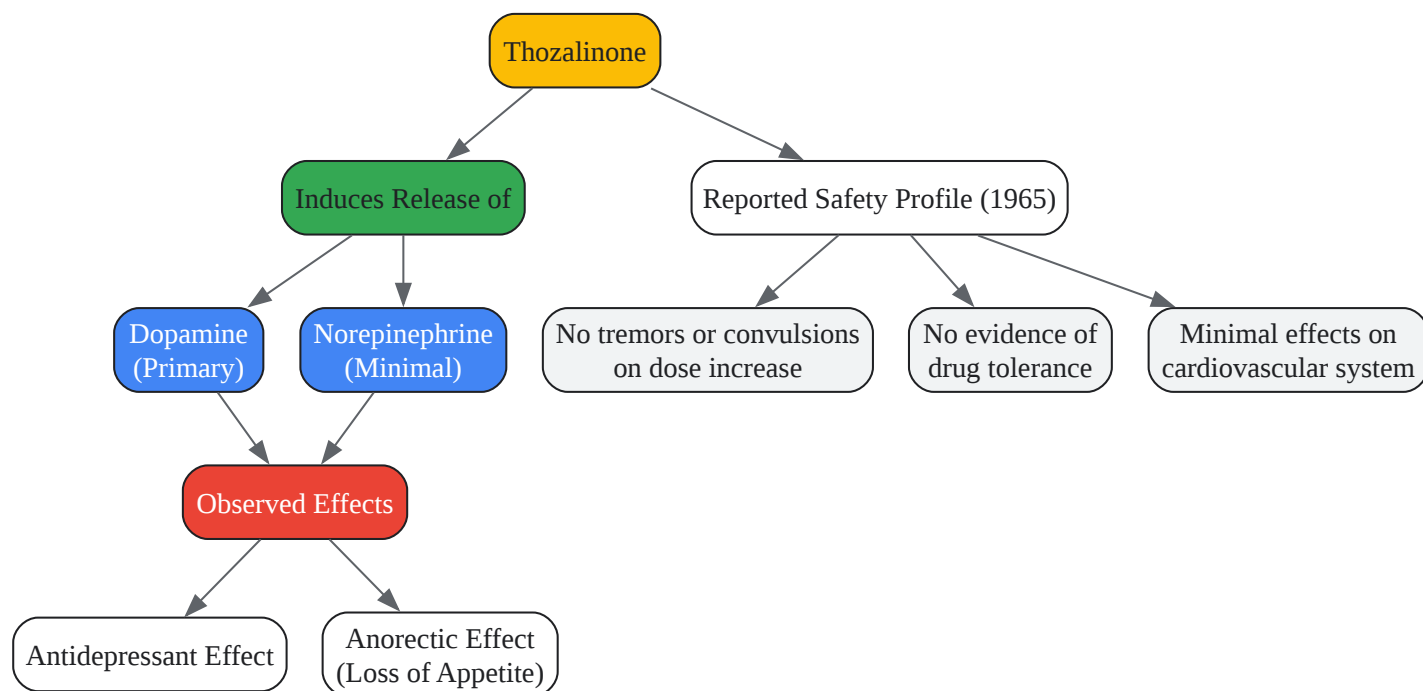
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## Thozalinone Profile and Historical Context

**Thozalinone** is a psychostimulant that was used as an antidepressant in Europe and investigated as a potential anorectic (appetite suppressant) for weight loss [1] [2]. Its developmental code name was CL-39808, and it was marketed under the brand name Stimsen [1]. It is important to note that **Thozalinone** is **not approved by the FDA** for use in the United States [2].

- **Pharmacological Class:** Psychostimulant; described as a "dopaminergic stimulant" [1].
- **Mechanism of Action:** **Thozalinone** likely acts primarily by inducing the release of **dopamine** and, to a lesser extent, **norepinephrine** [1] [2]. This mechanism is similar to its analogue, pemoline. Early research suggested it was devoid of abuse potential, unlike other dopaminergic psychostimulants [1].
- **Chemical Information:** Its chemical name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, with a molar mass of 204.229 g·mol<sup>-1</sup> [1]. It is administered orally [1].

The following diagram illustrates the proposed mechanism of action and key historical findings based on available literature:



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## Quantitative Data Summary

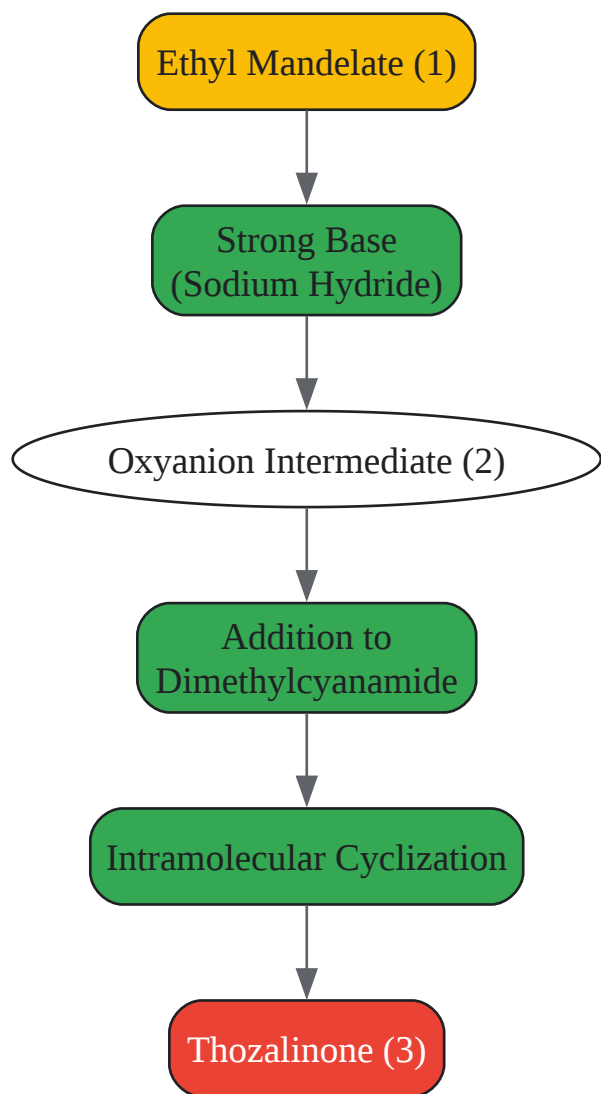
The table below summarizes key quantitative and pharmacological data available for **Thozalinone**.

Property	Description / Value
CAS Number	37731-64-5 [1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molar Mass	204.229 g·mol <sup>-1</sup> [1]
Routes of Administration	Oral [1]

Property	Description / Value
Primary Mechanism	Dopamine and Norepinephrine Releaser [1] [2]
Abuse Potential	Reportedly devoid of abuse potential (historical claim) [1]
Key Historical Findings	Less toxic than amphetamine; stronger/longer anorexigenic effect than amphetamine; no body tolerance development in studies [2]

## Synthesis and Experimental Protocol

The synthesis of **Thozalinone**, as documented in historical literature and patents, is a one-pot reaction [1] [3]. The following workflow outlines the key steps:



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#### Key Steps and Notes [1]:

- **Base:** Sodium hydride is used as a strong base to abstract the acidic proton from the alcohol group in ethyl mandelate.
- **Nucleophilic Addition:** The resulting oxyanion attacks dimethylcyanamide, forming an intermediate.
- **Cyclization:** The reaction proceeds through an intramolecular cyclization to form the final oxazolone structure of **Thozalinone**.
- **References:** For full experimental details, refer to the synthesis procedures in Howell et al. (1962) and the patent by Gray and Edward (1972) [1].

## Considerations for Researchers

- **Limited and Dated Information:** The most relevant clinical and pharmacological data for **Thozalinone** comes from research conducted in the 1960s-1980s [1] [2]. There is no evidence of ongoing clinical trials or development in modern pipeline reports for depression, which focus on novel mechanisms and compounds [4].
- **Safety and Abuse Potential:** While early literature claims a lack of abuse potential [1], its dopaminergic mechanism suggests a risk of misuse if taken in larger quantities than prescribed, leading to effects similar to amphetamines [2].
- **Regulatory Status:** Researchers should be aware that **Thozalinone** is a prescription-only medication in some European countries but is not approved in the United States, which impacts its global availability and legal status for research and use [1] [2].

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## References

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